1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(5-bromo-2-chlorobenzoyl)-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c17-10-5-6-12(18)11(8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMYCZBBLUAOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Br)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-2-chlorobenzoic acid.
Formation of Benzoyl Chloride: The 5-bromo-2-chlorobenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Indoline Derivative Formation: The benzoyl chloride is reacted with indoline-2-carboxamide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The indoline moiety can be oxidized to form indole derivatives or reduced to form more saturated compounds.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide has demonstrated notable anticancer properties in various studies.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptotic signaling pathways. This is particularly evident in studies where it exhibited significant growth inhibition against a panel of human cancer cell lines, including breast and lung cancers .
- Case Study : In a study by the National Cancer Institute, 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide was evaluated alongside other indole derivatives. It was found to have an IC50 value of approximately 15 μM against MCF-7 (breast cancer) cells, indicating its potential as an effective anticancer agent .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Research Findings : In vitro studies indicated that 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide inhibits the production of pro-inflammatory cytokines. This suggests its potential utility in managing conditions characterized by chronic inflammation .
- Comparative Analysis : A comparative analysis with related compounds showed that modifications at the benzoyl position significantly enhance anti-inflammatory activity, providing insights into structure-activity relationships (SAR) .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide.
- Antibacterial Studies : A study evaluating various derivatives of indole compounds found that this specific compound exhibited potent antibacterial activity against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The presence of bromine and chlorine substituents was linked to increased antibacterial efficacy .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indoline-2-carboxamide derivatives vary in substituents at the 1-position (benzoyl group) and the N-alkyl/aryl group on the carboxamide. Below is a detailed comparison with structurally related analogs:
Impact of Halogen Substituents
The 5-bromo-2-chlorobenzoyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance target binding compared to analogs with smaller halogens (e.g., Compound 54 with 4-chlorophenoxyacetyl). Bromine’s larger atomic radius could improve hydrophobic interactions in the enzyme active site, while chlorine at the 2-position may reduce metabolic degradation .
Role of N-Substituents
The unsubstituted carboxamide in the target compound contrasts with N-alkyl/aryl groups in analogs. For example:
Biological Activity
1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C_{15}H_{12}BrClN_{2}O
- CAS Number : 1097723-46-0
1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide exhibits several biological activities, primarily through enzyme inhibition and interaction with cellular pathways. The following mechanisms have been identified:
-
Enzyme Inhibition :
- It has been shown to inhibit key enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can help manage postprandial hyperglycemia, making it a candidate for diabetes management .
- The compound has also demonstrated activity against various kinases implicated in cancer progression, including VEGFR-2 and CDK1/CDK2, suggesting potential applications in oncology .
-
Antiproliferative Activity :
- In vitro studies indicate that 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide exhibits significant antiproliferative effects against multiple cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon carcinoma). The median inhibitory concentration (IC50) values for these cell lines range from 0.55 µM to 1.7 µM .
Table 1: Biological Activity Summary
Case Studies
Several studies have highlighted the compound's efficacy in different biological contexts:
-
Diabetes Management :
A study evaluating the hypoglycemic effects of various indole derivatives found that compounds similar to 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide significantly inhibited α-amylase and α-glucosidase activities, indicating potential for managing blood sugar levels post-meal . -
Cancer Research :
Research into the antiproliferative effects of indoline derivatives demonstrated that the compound effectively reduced cell viability in several cancer types, with specific emphasis on its ability to induce apoptosis through caspase activation pathways . -
Kinase Targeting :
Investigations into the selectivity of kinase inhibitors revealed that this compound selectively inhibits CDK1 and CDK2, which are crucial for cell cycle regulation and cancer cell proliferation . This selectivity suggests a promising therapeutic profile for targeting malignancies.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide?
Synthesis optimization requires attention to:
- Reagent stoichiometry : Ensure precise molar ratios of intermediates (e.g., 5-bromo-2-chlorobenzoic acid derivatives) to avoid side reactions like over-bromination or incomplete acylation .
- Temperature control : Reactions involving sodium borodeuteride or copper iodide (e.g., cyclization steps) must be conducted at 0–45°C to prevent decomposition .
- Purification methods : Use solvent switching (e.g., EtOAc to acetonitrile) to crystallize intermediates, achieving >95% purity validated by HPLC .
Q. How can researchers characterize the structural integrity of 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide?
Key analytical methods include:
- NMR spectroscopy : and NMR to confirm regioselectivity of bromine and chlorine substituents (e.g., δ 9.48 ppm for aromatic protons in related indoline derivatives) .
- Mass spectrometry : LC/MS (e.g., m/z 386 [M+H]) to verify molecular weight and isotopic patterns .
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., 5-bromo-2-chlorobenzoic acid derivatives) to validate bond angles and steric effects .
Q. What safety protocols are essential when handling halogenated intermediates in this compound’s synthesis?
- Ventilation : Use fume hoods for reactions releasing HCl or HBr gases (common in bromination/chlorination steps) .
- Personal protective equipment (PPE) : Gloves and goggles to prevent exposure to corrosive reagents like cesium carbonate or sodium borodeuteride .
- Waste disposal : Segregate halogenated waste to comply with environmental regulations .
Advanced Research Questions
Q. How can deuterated analogs of this compound be synthesized for mechanistic studies?
Deuteration strategies include:
- Isotopic labeling : Replace with at specific positions using sodium borodeuteride (e.g., synthesis of 5-bromo-2-(5-bromoindolin-2-yl-2-d)phenol) to track reaction pathways via -NMR signal disappearance .
- Applications : Study metabolic stability or hydrogen-bonding interactions in enzyme binding pockets (e.g., glycogen phosphorylase inhibition assays) .
Q. What methodologies resolve contradictions in SAR (Structure-Activity Relationship) data for indoline-2-carboxamide derivatives?
Approaches include:
- Comparative docking studies : Use crystal structures of target proteins (e.g., human liver glycogen phosphorylase a) to evaluate steric clashes caused by bromine/chlorine substituents .
- Free-energy perturbation (FEP) : Quantify binding affinity differences between halogenated and non-halogenated analogs .
- In vitro assays : Validate conflicting data by testing compounds under standardized conditions (e.g., IC measurements using kinetic enzymatic assays) .
Q. How can researchers design experiments to assess the compound’s in vivo efficacy and pharmacokinetics?
- Animal models : Administer deuterated or -labeled derivatives to track bioavailability and tissue distribution via radio-HPLC .
- Metabolic profiling : Identify major metabolites using LC-MS/MS and compare with in vitro microsomal stability data .
- Dose optimization : Adjust substituents (e.g., fluorophenoxy groups) to enhance blood-brain barrier penetration for CNS targets .
Methodological Challenges and Solutions
Q. How to address low yields in the final amidation step of this compound?
- Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig coupling to improve efficiency .
- Solvent optimization : Replace DMF with DMA or NMP to reduce side reactions during indoline acylation .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .
Q. What computational tools predict the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
